molecular formula C11H10F4O3 B3137926 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid CAS No. 444151-68-2

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

Cat. No. B3137926
CAS RN: 444151-68-2
M. Wt: 266.19 g/mol
InChI Key: WBQDFRPLOUVDKJ-UHFFFAOYSA-N
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Description

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, or 4-TFMPBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the class of compounds known as carboxylic acids, which are molecules containing a carboxyl group –– a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. 4-TFMPBA has a wide range of uses in research and development due to its unique properties, such as its ability to act as a chelating agent and its low toxicity.

Scientific Research Applications

Cell Migration Inhibition in Tumor Cells

A study on 4-methyl-3-nitro-benzoic acid, a related compound, found that it significantly inhibits cell migration in various tumor cells. This suggests potential applications in cancer treatment, particularly in controlling tumor metastasis (Li et al., 2010).

Chemical Synthesis and Structural Analysis

Research on 4-chloro-2,3,5-trifluorobenzoic acid, a similar compound, involved its synthesis and structural establishment using techniques like FTIR, NMR, and MS. This indicates applications in the field of chemical synthesis and structural chemistry (Yu et al., 2015).

Drug Discovery and Molecular Design

A study on natural-product-derived fragments, including 4-{[5-(2-{[(3-methoxyphenyl)methyl]carbamoyl}eth-1-yn-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl]methyl}benzoic acid, highlights the importance of such compounds in drug discovery. This suggests applications in developing new drugs for various diseases (Lanz & Riedl, 2014).

Pharmacokinetics and Drug Metabolism

Research on benzoic acid derivatives, including their metabolism and pharmacokinetics in rats, provides insights into how such compounds behave in biological systems. This is crucial for drug development and understanding drug interactions (Ghauri et al., 1992).

Prodrug Development

A study on water-soluble acetylsalicylic acid (ASA) prodrugs, which are derivatives of benzoic acid, indicates the potential of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid in prodrug formulations. These prodrugs aim to improve drug solubility and stability (Rolando et al., 2013).

Radiotracer Development for Alzheimer's Disease

The synthesis of carbon-11-labeled inhibitors, including derivatives of benzoic acid, suggests applications in developing PET radiotracers for imaging diseases like Alzheimer's (Gao et al., 2018).

Photophysical Properties and Luminescence

Studies on naphthalimide derivatives, including benzoic acid compounds, focus on their aggregation-enhanced emission properties. This indicates applications in the fields of luminescence and materials science (Srivastava et al., 2016).

properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-1-3-8(4-2-7)9(16)17/h1-4,10H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQDFRPLOUVDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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